2-[3-(4-bromo-2-chlorophenoxy)propoxy]-1,3-dimethoxybenzene
Overview
Description
2-[3-(4-bromo-2-chlorophenoxy)propoxy]-1,3-dimethoxybenzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenoxy group, which is further connected to a propoxy chain and a dimethoxybenzene moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-bromo-2-chlorophenoxy)propoxy]-1,3-dimethoxybenzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromo-2-chlorophenol with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(4-bromo-2-chlorophenoxy)propanol. This intermediate is then reacted with 1,3-dimethoxybenzene under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-bromo-2-chlorophenoxy)propoxy]-1,3-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the aromatic ring.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
2-[3-(4-bromo-2-chlorophenoxy)propoxy]-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[3-(4-bromo-2-chlorophenoxy)propoxy]-1,3-dimethoxybenzene exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms and the aromatic structure allow it to interact with enzymes, receptors, or other biomolecules, potentially affecting their function. The exact pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-bromo-2-fluorophenoxy)propoxy]-1,3-dimethoxybenzene
- 2-[3-(4-chloro-2-fluorophenoxy)propoxy]-1,3-dimethoxybenzene
- 2-[3-(4-bromo-2-methylphenoxy)propoxy]-1,3-dimethoxybenzene
Uniqueness
2-[3-(4-bromo-2-chlorophenoxy)propoxy]-1,3-dimethoxybenzene is unique due to the specific combination of bromine and chlorine atoms on the phenoxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific research and industrial applications where these properties are desired.
Properties
IUPAC Name |
2-[3-(4-bromo-2-chlorophenoxy)propoxy]-1,3-dimethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClO4/c1-20-15-5-3-6-16(21-2)17(15)23-10-4-9-22-14-8-7-12(18)11-13(14)19/h3,5-8,11H,4,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVLICSURYAYPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCOC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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